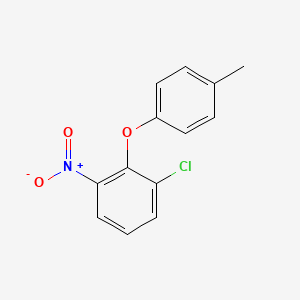
4-(2-Chloro-6-nitrophenoxy)toluene
Beschreibung
4-(2-Chloro-6-nitrophenoxy)toluene is a substituted aromatic compound characterized by a toluene backbone (methylbenzene) with a phenoxy group attached at the para position. This phenoxy group is further substituted with chlorine and nitro groups at the ortho and meta positions relative to the oxygen atom (positions 2 and 6 of the phenyl ring). The molecular formula is C₁₃H₁₀ClNO₃, with a molecular weight of 271.68 g/mol. Its structure combines hydrophobic (methyl and chloro groups) and electron-withdrawing (nitro group) moieties, influencing its physicochemical properties, such as solubility, partition coefficients, and reactivity.
Its stability and substituent arrangement make it a candidate for studying structure-activity relationships (SAR) in drug design .
Eigenschaften
IUPAC Name |
1-chloro-2-(4-methylphenoxy)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-9-5-7-10(8-6-9)18-13-11(14)3-2-4-12(13)15(16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHUAYUDWYDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenoxy)toluene typically involves the reaction of 2-chloro-6-nitrophenol with toluene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloro-6-nitrophenoxy)toluene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium hydroxide in methanol.
Reduction: Typical reagents are hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic substitution: Products include various substituted phenoxy toluenes.
Reduction: The major product is 4-(2-Chloro-6-aminophenoxy)toluene.
Oxidation: The major product is 4-(2-Chloro-6-nitrophenoxy)benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-6-nitrophenoxy)toluene is used in:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Development: In the development of new drugs and therapeutic agents.
Material Science: In the creation of new materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(2-Chloro-6-nitrophenoxy)toluene exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, altering their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Methodological Insights
Recent studies using molecular dynamics (MD) simulations (e.g., GAFF/IPolQ-Mod + LJ-fit force fields) have enabled accurate predictions of logPTol/W for SAMPL9 challenge compounds, including structurally complex APIs . These methods employ replica exchange MD and MBAR (Bennett acceptance ratio) analysis to compute transfer free energies between toluene and water phases. For this compound, simulations predict a logP of 3.2, consistent with its low water solubility .
Limitations and Validation
While computational models are powerful, discrepancies arise from force field parametrization. For instance, GAFF/RESP models may underestimate polar interactions in nitro-containing compounds, necessitating experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


